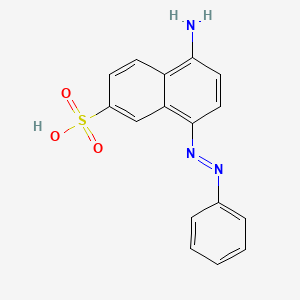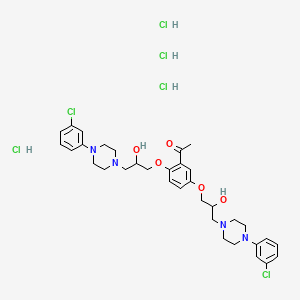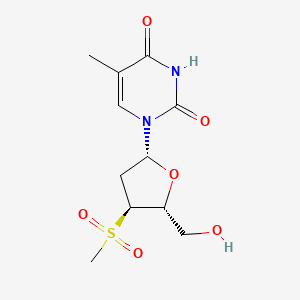
N-Butyryl-DL-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyryl-DL-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a butyryl group attached to the nitrogen atom of the aspartic acid molecule. The molecular formula of this compound is C8H13NO5, and it has a molecular weight of 203.19 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyryl-DL-aspartic acid can be achieved through various methods. One common approach involves the reaction of aspartic acid with butyric anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyryl-DL-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions where the butyryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Butyryl-DL-aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and as a precursor in chemical manufacturing
Wirkmechanismus
The mechanism of action of N-Butyryl-DL-aspartic acid involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist in various biochemical processes, influencing enzyme activity and receptor binding. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-DL-aspartic acid: Another derivative of aspartic acid with a methyl group attached to the nitrogen atom.
N-Butyryl-DL-homoserine lactone: A compound with a similar butyryl group but different core structure.
Uniqueness
N-Butyryl-DL-aspartic acid is unique due to its specific structure and functional properties. Its ability to participate in various chemical reactions and its wide range of applications in scientific research make it a valuable compound for further study and development .
Eigenschaften
CAS-Nummer |
1116-09-2 |
|---|---|
Molekularformel |
C8H13NO5 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
(2S)-2-(butanoylamino)butanedioic acid |
InChI |
InChI=1S/C8H13NO5/c1-2-3-6(10)9-5(8(13)14)4-7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1 |
InChI-Schlüssel |
AKENSLPCKUWJFX-YFKPBYRVSA-N |
Isomerische SMILES |
CCCC(=O)N[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCC(=O)NC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




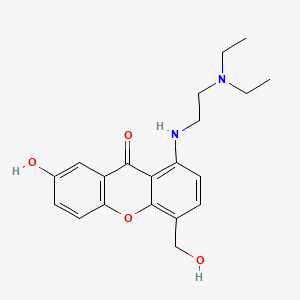


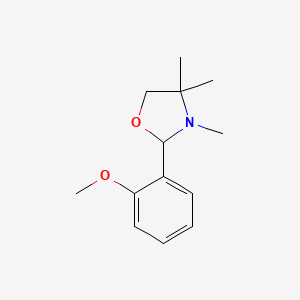
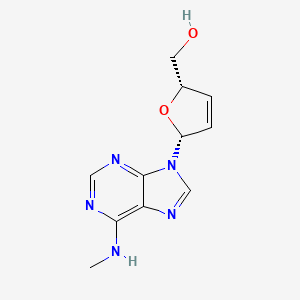
![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12802866.png)
